Methyl 3-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate
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Overview
Description
“Methyl 3-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate” is a complex organic compound . It is related to “3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride”, which is a white to yellow crystalline powder used for preparing isoxazolyl penicillin derivatives .
Synthesis Analysis
The synthesis of this compound involves a multistep reaction, including nucleophilic addition and N-acylation reaction using 2-chloro-6-fluorobenzaldehyde as the starting materials . The product was characterized by infrared, proton nuclear magnetic resonance, Carbon-13 nuclear magnetic resonance, human resource management system, and X-ray diffraction .Molecular Structure Analysis
The molecular formula of the related compound “3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride” is C11H6Cl2FNO2 . The InChI key is XJCUKCOLGJDGGN-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic addition and N-acylation . More specific details about the chemical reactions involved in its synthesis are not available in the retrieved sources.Physical And Chemical Properties Analysis
The related compound “3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride” has a molecular weight of 274.08, a predicted density of 1.445±0.06 g/cm3, a melting point of 48 °C, a predicted boiling point of 368.3±42.0 °C, and a solubility of 68.42mg/L at 25℃ .Scientific Research Applications
Synthesis and Analytical Techniques
- Development of Radioisotope Carbon-14 Labelled Compounds : A study detailed the synthesis of carbon-14 labelled versions of a compound structurally related to Methyl 3-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate. These compounds were synthesized for use as radiotracers in studies on metabolism, residue, and environmental behavior, highlighting the compound's utility in tracing and analytical methodologies (Yang et al., 2018).
Chemical Synthesis and Characterization
- Novel Synthetic Routes and Characterization : Research on similar compounds involves exploring novel synthetic routes and characterizing the resulting compounds through various analytical techniques. For instance, studies have focused on the synthesis and X-ray structure determination of isoxazole amino esters, offering insights into the structural aspects and potential reactivity of compounds within this chemical family (Smith et al., 1991).
Potential Biological Applications
- Antitumor Activity : Certain derivatives have been synthesized with the intent of evaluating their antitumor activity. This suggests that compounds with the core structure of this compound might serve as precursors or active agents in developing antitumor drugs (Potkin et al., 2014).
Methodological Development
- Synthetic Methodology : Research includes the development of synthetic methodologies for related compounds, emphasizing the importance of these compounds in synthetic organic chemistry. For example, studies have detailed synthetic methods for creating specific chloro-fluoro isoxazole derivatives, indicating the role of such compounds in advancing synthetic strategies (Su Wei-ke, 2008).
Safety and Hazards
The related compound “3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride” is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that many compounds with similar structures target enzymes or receptors in the body, altering their function .
Mode of Action
It’s common for such compounds to bind to their targets, causing conformational changes that affect the target’s activity .
Biochemical Pathways
Compounds of this nature often impact multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
The compound’s solubility at 25℃ is 6842mg/L , which may influence its bioavailability.
Result of Action
The effects are typically a result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate. For instance, the compound is sensitive to light and humidity, and it decomposes easily . These factors should be considered when storing and using the compound.
properties
IUPAC Name |
methyl 3-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O4S/c1-8-12(14(21-25-8)13-9(18)4-3-5-10(13)19)16(22)20-11-6-7-26-15(11)17(23)24-2/h3-7H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWTULKRHGHWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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